An In-depth Technical Guide to Diethyl fluoro(nitro)propanedioate Derivatives
An In-depth Technical Guide to Diethyl fluoro(nitro)propanedioate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The term "Diethyl fluoro(nitro)propanedioate" is structurally ambiguous and can refer to several distinct chemical entities. This guide elucidates the structures and available technical data for the most plausible interpretations of this name based on publicly accessible chemical literature and databases. The primary distinction arises from the substitution pattern on a phenyl ring attached to the propanedioate (malonate) backbone. This document provides a detailed overview of two such isomers: Diethyl 2-(2-fluoro-4-nitrophenyl)malonate and 1,3-Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate.
Understanding the Ambiguity
The name "Diethyl fluoro(nitro)propanedioate" does not specify the precise locations of the fluoro and nitro groups, nor does it clarify the nature of the backbone to which they are attached. The following diagram illustrates the logical relationship between the ambiguous parent name and its more precisely defined derivatives.
Caption: Logical diagram illustrating the ambiguity of "Diethyl fluoro(nitro)propanedioate".
Diethyl 2-(2-fluoro-4-nitrophenyl)malonate
This compound is a derivative of diethyl malonate where one of the alpha-hydrogens is replaced by a 2-fluoro-4-nitrophenyl group.
Chemical Structure:
Data Presentation
| Property | Value |
| Molecular Formula | C₁₃H₁₄FNO₆ |
| Molecular Weight | 299.25 g/mol |
| CAS Number | 318471-58-8 |
| Appearance | Yellow oil |
Experimental Protocols
Synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate
This protocol is adapted from patent literature describing the synthesis via nucleophilic aromatic substitution.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate.
Detailed Methodology:
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Preparation: To a suspension of 60% Sodium Hydride (NaH) in dry N,N-dimethylformamide (DMF), diethyl malonate is added dropwise while maintaining the temperature at 0°C.
-
Reaction: After stirring for 10 minutes at 0°C, a solution of 3,4-difluoronitrobenzene in DMF is added dropwise. The reaction mixture is then heated to 70°C and stirred overnight.
-
Quenching and Extraction: The reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is extracted multiple times with ethyl acetate (EtOAc).
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Washing and Drying: The combined organic layers are washed with brine and dried over magnesium sulfate (MgSO₄).
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Purification: The crude product is purified by flash chromatography using a gradient of ethyl acetate in hexanes (0-100%) to yield the final product as a yellow oil.
1,3-Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate
This compound is a derivative of diethyl methylmalonate, with a 3-fluoro-4-nitrophenyl group attached to the central carbon.
Chemical Structure:
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆FNO₆ | [2][3] |
| Molecular Weight | 313.28 g/mol | [2][3] |
| CAS Number | 78543-06-3 | [2][3] |
| Density | 1.28 g/cm³ | [3] |
| Boiling Point | 411.1°C at 760 mmHg | [3] |
| Flash Point | 202.4°C | [3] |
| LogP (octanol/water) | 2.54 - 2.9 | [2][3] |
| Refractive Index | 1.513 | [3] |
| Hydrogen Bond Acceptors | 7 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 7 | [2] |
Experimental Protocols
Synthesis of 1,3-Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate [4]
This synthesis involves the reaction of 2,4-difluoronitrobenzene with diethyl methylmalonate in the presence of a base.[4]
Detailed Methodology:
-
Reactant Mixture: A mixture of 2,4-difluoronitrobenzene and diethyl methylmalonate is prepared in dimethylformamide (DMF) and stirred vigorously.[4]
-
Base Addition: Sodium hydroxide is added in one portion at 25°C. The temperature of the reaction is maintained between 25-30°C for the first hour using an ice bath.[4]
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Reaction Time: Stirring is continued for an additional 3.5 hours.[4]
-
Work-up: Water is added to the reaction mixture, and the organic layers are separated. The aqueous layer is then extracted multiple times with a mixture of ethyl acetate and water.[4]
Biological Activity
While specific biological activities for the exact compounds detailed above are not extensively reported in the search results, compounds containing nitro and fluoroaryl groups are of significant interest in medicinal chemistry. Nitro compounds are known to exhibit a wide range of biological activities, including antimicrobial and antineoplastic effects.[5][6] The presence of fluorine can enhance metabolic stability and bioavailability of drug candidates.[7][8] Therefore, derivatives of Diethyl fluoro(nitro)propanedioate represent a scaffold with potential for further investigation in drug discovery programs.
References
- 1. Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis - chemicalbook [chemicalbook.com]
- 2. 1,3-Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate | C14H16FNO6 | CID 4263864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:78543-06-3 | diethyl (3-fluoro-4-nitrophenyl)methylmalonate | Chemsrc [chemsrc.com]
- 4. prepchem.com [prepchem.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. Evaluation of the biological activity of novel monocationic fluoroaryl-2,2′-bichalcophenes and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
